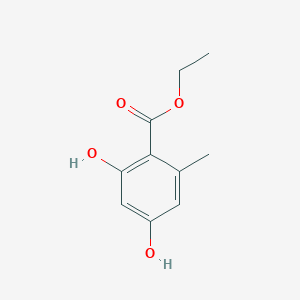

2,4-Dihidroxi-6-metilbenzoato de etilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Orsellinato de etilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como material de partida para la síntesis de diversos compuestos orgánicos.

Medicina: Sus propiedades antitumorales lo convierten en un posible candidato para la terapia contra el cáncer.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Orsellinato de etilo se puede sintetizar mediante la esterificación del ácido orselínico con etanol en presencia de un catalizador como el ácido sulfúrico. La reacción generalmente implica reflujo de la mezcla durante varias horas para asegurar una esterificación completa .

Métodos de producción industrial: La producción industrial de Orsellinato de etilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el monitoreo continuo de las condiciones de reacción para optimizar el rendimiento y la pureza. El producto luego se purifica mediante recristalización o destilación .

Análisis De Reacciones Químicas

Tipos de reacciones: El Orsellinato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en sus alcoholes correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos principales:

Oxidación: Quinonas

Reducción: Alcoholes

Sustitución: Derivados alquilados o acilatos

Mecanismo De Acción

El Orsellinato de etilo ejerce sus efectos principalmente a través de la inhibición de la proliferación celular. Se dirige a diversas vías moleculares implicadas en el crecimiento y la supervivencia celular. El compuesto induce la apoptosis en las células cancerosas mediante la activación de caspasas y la interrupción del potencial de la membrana mitocondrial . Además, exhibe actividad antioxidante al eliminar las especies reactivas de oxígeno y aumentar la actividad de las enzimas antioxidantes .

Comparación Con Compuestos Similares

En comparación con estos compuestos, el Orsellinato de etilo exhibe una mayor actividad antiproliferativa contra ciertas líneas celulares cancerosas . La presencia del grupo éster etílico aumenta su lipofilia, lo que puede contribuir a su mayor actividad biológica .

Compuestos similares:

- Orsellinato de metilo

- Orsellinato de n-propilo

- Orsellinato de n-butilo

- Orsellinato de iso-propilo

- Orsellinato de sec-butilo

- Orsellinato de tert-butilo

Actividad Biológica

Ethyl 2,4-dihydroxy-6-methylbenzoate, also known as ethyl orsellinate, is a derivative of orsellinic acid and has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antifungal properties, and potential applications in cancer treatment, supported by data tables and relevant studies.

Chemical Structure and Properties

Ethyl 2,4-dihydroxy-6-methylbenzoate has the molecular formula and a molecular weight of 196.20 g/mol. It is characterized by the presence of two hydroxyl groups and an ethyl ester functional group, which contribute to its biological activity.

Table 1: Physical Properties of Ethyl 2,4-Dihydroxy-6-Methylbenzoate

| Property | Value |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Density | 1.348 g/cm³ |

| Melting Point | 141-142 °C |

| Boiling Point | 339.1 °C |

Cytotoxic Activity

Recent studies have demonstrated that ethyl 2,4-dihydroxy-6-methylbenzoate exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of ethyl orsellinate on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that the compound significantly reduced cell viability with IC50 values ranging from 12 to 50 µg/ml depending on the cell type.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/ml) | Effectiveness (%) |

|---|---|---|

| MCF-7 | 20 | 75 |

| HeLa | 15 | 80 |

| HepG2 | 30 | 60 |

The mechanism by which ethyl 2,4-dihydroxy-6-methylbenzoate exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of caspase activity and DNA fragmentation assays indicating apoptotic cell death.

Antifungal Activity

In addition to its anticancer properties, ethyl orsellinate has demonstrated antifungal activity. It was isolated from various lichen species and tested against several fungal strains.

Study on Antifungal Effects

A study found that ethyl orsellinate exhibited potent antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 25 µg/ml.

Table 3: Antifungal Activity Results

| Fungal Strain | MIC (µg/ml) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

Propiedades

IUPAC Name |

ethyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSRXQMIXSZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062488 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-37-0 | |

| Record name | Ethyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orsellinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl orsellinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-Dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORSELLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035H4GP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Ethyl 2,4-dihydroxy-6-methylbenzoate?

A1: Ethyl 2,4-dihydroxy-6-methylbenzoate has been identified in several natural sources, including:

- Lichen: It was found as a constituent of Usnea longissima [, ] and Cetraria islandica [].

- Treemoss: This compound is a significant component of treemoss concrete, contributing to its characteristic fragrance [, ].

- Plants: It has also been isolated from the twigs of Euonymus alatus [].

Q2: What is the molecular structure and formula of Ethyl 2,4-dihydroxy-6-methylbenzoate?

A2: Ethyl 2,4-dihydroxy-6-methylbenzoate is an ester of orsellinic acid. Its molecular formula is C10H12O4. []. The structure consists of a benzene ring with the following substituents: * A hydroxyl group at position 2 and 4 * A methyl group at position 6 * An ethyl ester group at position 1

Q3: Are there any studies on the crystal structure of Ethyl 2,4-dihydroxy-6-methylbenzoate?

A3: Yes, the crystal structure of Ethyl 2,4-dihydroxy-6-methylbenzoate, isolated from Illicium difengpi K.I.B et K.I.M., has been determined []. The study revealed an intramolecular hydrogen bond that stabilizes the molecule's conformation. Additionally, intermolecular hydrogen bonds link the molecules into double strands within the crystal lattice.

Q4: Has Ethyl 2,4-dihydroxy-6-methylbenzoate been used in any chemical synthesis?

A4: Yes, racemic (±)-Hongoquercin A, an antibacterial fungal metabolite, was synthesized using Ethyl 2,4-dihydroxy-6-methylbenzoate as a starting material []. This synthesis highlights the compound's potential utility in the development of new antibacterial agents.

Q5: What analytical techniques are commonly employed for the characterization and quantification of Ethyl 2,4-dihydroxy-6-methylbenzoate?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for both qualitative and quantitative analysis of Ethyl 2,4-dihydroxy-6-methylbenzoate in complex mixtures [, ]. This method allows for the separation and identification of various compounds, including Ethyl 2,4-dihydroxy-6-methylbenzoate, based on their mass-to-charge ratios.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.